molecular formula C27H37Cl2NO B14415335 2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-20-8

2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B14415335
CAS No.: 80018-20-8
M. Wt: 462.5 g/mol
InChI Key: QTZXDNFBRYRCHV-UHFFFAOYSA-N
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Description

2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound with a complex structure that includes a phenol group, a chlorophenyl group, and a tetradecylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the reaction of 2-chlorobenzaldehyde with tetradecylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine and chlorophenyl groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetradecylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both the chlorophenyl and tetradecylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

80018-20-8

Molecular Formula

C27H37Cl2NO

Molecular Weight

462.5 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-tetradecylcarbonimidoyl]phenol

InChI

InChI=1S/C27H37Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-30-27(23-16-13-14-17-25(23)29)24-21-22(28)18-19-26(24)31/h13-14,16-19,21,31H,2-12,15,20H2,1H3

InChI Key

QTZXDNFBRYRCHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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